molecular formula C11H8ClNO3 B2664909 6-Chloro-4-methoxyquinoline-2-carboxylic acid CAS No. 1355204-48-6

6-Chloro-4-methoxyquinoline-2-carboxylic acid

Cat. No.: B2664909
CAS No.: 1355204-48-6
M. Wt: 237.64
InChI Key: FLNCPSJHGWOXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-methoxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and a carboxylic acid group at the 2nd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, alcohols, aldehydes, and various substituted quinoline derivatives .

Scientific Research Applications

6-Chloro-4-methoxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and antimalarial activities.

    Medicine: Quinoline derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 6-Chloro-4-methoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound may inhibit the synthesis of nucleic acids or proteins in microorganisms, leading to their death. In antimalarial applications, it may interfere with the heme detoxification pathway in Plasmodium parasites .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-methylquinoline-4-carboxylic acid
  • 4-Methoxyquinoline-2-carboxylic acid
  • 6-Chloroquinoline-2-carboxylic acid

Uniqueness

6-Chloro-4-methoxyquinoline-2-carboxylic acid is unique due to the presence of both chloro and methoxy substituents, which can enhance its biological activity and selectivity compared to other quinoline derivatives .

Properties

IUPAC Name

6-chloro-4-methoxyquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-16-10-5-9(11(14)15)13-8-3-2-6(12)4-7(8)10/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNCPSJHGWOXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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